Sitravatinib, also known as MGCD516, is a small molecule classified as a spectrum-selective receptor tyrosine kinase inhibitor (TKI). [, ] It plays a crucial role in scientific research as an investigational compound, particularly in oncology, due to its ability to inhibit multiple receptor tyrosine kinases (RTKs). [] These RTKs are often implicated in tumor growth, angiogenesis, and the development of resistance to other cancer therapies. [, , ]
Sitravatinib, also known as MGCD516 or MG-516, is a broad-spectrum tyrosine kinase inhibitor currently undergoing phase III clinical evaluation. This compound has shown promise in targeting various pathways involved in cancer progression, particularly in non-small cell lung cancer and other malignancies. Sitravatinib is designed to inhibit multiple receptor tyrosine kinases, which play crucial roles in tumor growth, angiogenesis, and metastasis .
Sitravatinib is classified as a small molecule drug that inhibits receptor tyrosine kinases. It is derived from the chemical modifications of existing compounds to enhance its efficacy against specific targets involved in cancer signaling pathways. The drug's development is part of ongoing research efforts to improve treatment outcomes for patients with advanced cancers, particularly those resistant to standard therapies .
The synthesis of sitravatinib involves a multi-step process that combines various organic chemistry techniques. The compound's synthesis has been reported to include:
The synthesis process is optimized for yield and purity, with detailed methodologies described in scientific literature .
Sitravatinib's molecular structure can be analyzed through various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound's structure features a complex arrangement of atoms that allows it to interact effectively with its target proteins.
Data from molecular docking studies indicate that sitravatinib binds effectively to the ATP-binding site of its target kinases, which is essential for its inhibitory action .
Sitravatinib undergoes several chemical reactions during its interaction with biological targets:
These reactions are quantified through various assays that measure cellular responses to sitravatinib treatment .
The mechanism of action of sitravatinib involves several key processes:
The effectiveness of sitravatinib in combination therapies highlights its potential as a valuable agent in oncology .
Sitravatinib possesses several notable physical and chemical properties:
These properties are essential for understanding how sitravatinib behaves in biological systems and its formulation for clinical use .
Sitravatinib has several scientific applications:
Ongoing clinical trials continue to explore its potential across various cancer types, aiming to establish effective treatment regimens that incorporate sitravatinib .
Sitravatinib (MGCD516) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) characterized by its potent activity against a broad spectrum of receptor tyrosine kinases (RTKs) critically involved in oncogenesis, tumor angiogenesis, metastasis, and immune evasion. Its multi-targeted inhibition profile disrupts key signaling networks essential for cancer cell survival and proliferation.
Table 1: Primary Receptor Tyrosine Kinase Targets of Sitravatinib and Associated Pathways
Target Kinase | Kinase Family | Primary Signaling Pathways Affected | Key Biological Functions Impacted |
---|---|---|---|
Axl | TAM | PI3K/AKT, MAPK/ERK | Cell survival, migration, immune suppression |
Ret | - | MAPK/ERK, JAK-STAT | Cell growth, differentiation |
Met (c-MET) | - | PI3K/AKT, MAPK/ERK, STAT3 | Motility, invasion, metastasis |
VEGFR1/2/3 | Split (VEGFR) | PI3K/AKT, PLCγ/PKC, FAK | Angiogenesis, vascular permeability |
PDGFRα/β | Split (PDGFR) | PI3K/AKT, MAPK/ERK, JAK-STAT | Stromal support, pericyte recruitment |
KIT | Split (SCFR) | PI3K/AKT, MAPK/ERK, JAK-STAT | Cell proliferation, survival |
TYRO3 (Sky) | TAM | PI3K/AKT, MAPK/ERK | Cell survival, immune modulation |
MERTK | TAM | PI3K/AKT, STAT, SOCS | Efferocytosis, immune suppression |
Sitravatinib functions as a potent multi-kinase inhibitor by binding to the ATP-binding sites of numerous RTKs, thereby blocking their phosphorylation and subsequent activation of downstream oncogenic signaling cascades.
Sitravatinib exhibits significant inhibitory activity against Axl, Ret, and Met (c-MET), which are frequently dysregulated primary drivers in various cancers. Axl signaling promotes cell survival, migration, invasion, and contributes to an immunosuppressive tumor microenvironment (TME) by modulating myeloid cell function and suppressing dendritic cell maturation [1] [4]. Inhibition of Axl disrupts these pro-tumorigenic processes. Ret, a receptor for glial cell line-derived neurotrophic factor (GDNF) family ligands, is a crucial oncogenic driver in thyroid cancers and RET-fusion positive lung cancers. Sitravatinib effectively blocks Ret phosphorylation and signaling [1]. Met activation by its ligand HGF (hepatocyte growth factor) stimulates tumor cell scattering, motility, invasion, and metastasis. Sitravatinib's potent inhibition of c-MET phosphorylation (at nanomolar concentrations) hinders HGF-driven tumor growth and metastatic spread, particularly relevant in cancers like renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC) where MET signaling is often aberrant [1] [4] [9]. Preclinical data demonstrates Sitravatinib's superior efficacy compared to crizotinib in suppressing Met phosphorylation and tumor growth in models where Met is the primary driver [9].
Beyond the primary oncogenic drivers, Sitravatinib exerts potent inhibitory effects on key members of the "split" family of RTKs, namely VEGFR1-3, PDGFRα/β, and KIT. This broad-spectrum blockade significantly impacts tumor angiogenesis and stromal support [4] [5] [6]. Inhibition of VEGFR2 (KDR) is particularly critical, as it blocks the primary pro-angiogenic VEGF signaling pathway, leading to reduced endothelial cell proliferation, survival, and migration, ultimately suppressing the formation of new tumor vasculature. Sitravatinib also inhibits PDGFRα and PDGFRβ. Targeting PDGFRβ is vital as it is highly expressed on pericytes, cells that provide structural support to newly formed blood vessels. Sitravatinib-mediated PDGFRβ inhibition disrupts pericyte coverage, leading to destabilization of tumor vasculature, increased vascular permeability, and intratumoral hypoxia [6] [9]. This anti-angiogenic effect is further potentiated by VEGFR inhibition. KIT inhibition contributes to blocking tumor cell proliferation and survival signals, particularly in malignancies like gastrointestinal stromal tumors (GIST) and certain leukemias. The combined blockade of VEGFR, PDGFR, and KIT disrupts critical autocrine and paracrine signaling loops within the tumor microenvironment [4] [6].
A defining feature of Sitravatinib's mechanism is its potent inhibition of the TAM family of RTKs: TYRO3 (Sky), Axl (discussed in 1.1.1), and MERTK. TAM kinases are increasingly recognized as critical regulators of immune suppression within the tumor microenvironment [3] [4]. Activation of TYRO3, Axl, and MERTK by their common ligands Gas6 and Protein S promotes several immunosuppressive processes. These include the clearance of apoptotic cells (efferocytosis) by macrophages and dendritic cells, which can dampen immunogenic responses; the induction of an M2-like, pro-tumorigenic polarization state in macrophages; the suppression of dendritic cell maturation and antigen presentation capacity; and the inhibition of natural killer (NK) cell cytotoxicity. Sitravatinib effectively inhibits the phosphorylation and activation of all three TAM kinases. By blocking TAM signaling, Sitravatinib can reverse these immunosuppressive mechanisms. Notably, inhibition of MERTK enhances NK cell-mediated anti-tumor activity by abolishing the inhibitory effects of Gas6 stimulation [3] [4]. This TAM-inhibitory effect is a key mechanism underlying Sitravatinib's ability to remodel the TME towards a more immunopermissive state, thereby potentially enhancing the efficacy of immune checkpoint inhibitors.
The inhibition of this wide array of cell surface RTKs by Sitravatinib converges on the suppression of key intracellular signaling cascades that are fundamental to cancer cell proliferation, survival, motility, and adaptation.
Sitravatinib-mediated blockade of upstream RTKs (including Met, Axl, Ret, VEGFR, PDGFR, KIT) leads to significant downregulation of two major pro-survival and proliferative signaling pathways: the MAPK/ERK pathway and the PI3K/AKT pathway [4] [5] [9]. Activation of the MAPK/ERK pathway (Ras-Raf-MEK-ERK) typically promotes cell cycle progression (via Cyclin D1 upregulation) and cell proliferation. The PI3K/AKT/mTOR pathway is a central regulator of cell survival (by inhibiting pro-apoptotic factors like BAD), metabolism, protein synthesis, and growth. Phosphorylation of downstream effectors like ribosomal protein S6 (p-S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) is reduced upon Sitravatinib treatment, indicating diminished mTORC1 activity. Preclinical studies in sarcoma cell lines demonstrated that Sitravatinib treatment significantly reduced levels of phosphorylated ERK1/2 (p-ERK) and phosphorylated AKT (p-AKT), correlating with potent anti-proliferative effects and induction of apoptosis in vitro [9]. This dual suppression cripples essential growth and survival signals within the cancer cell.
Sitravatinib exerts profound effects on tumor angiogenesis and processes facilitating metastasis. By potently inhibiting VEGFR1-3 and PDGFRβ, Sitravatinib disrupts critical angiogenic signaling [4] [6]. VEGFR blockade directly targets endothelial cells, inhibiting their proliferation, migration, and tube formation. PDGFRβ inhibition destabilizes nascent vasculature by impairing pericyte recruitment and function, leading to vessel regression and increased tumor hypoxia. This anti-angiogenic effect reduces tumor perfusion and nutrient supply. Furthermore, Sitravatinib targets key RTKs involved in epithelial-mesenchymal transition (EMT), invasion, and metastatic spread. Inhibition of c-MET, Axl, and Ron (MST1R) disrupts signaling pathways that promote cell motility, degradation of the extracellular matrix (via reduced matrix metalloproteinase expression), and survival of disseminating tumor cells [4] [9]. Single-cell RNA sequencing analyses in renal cell carcinoma patients treated with Sitravatinib combinations revealed that resistance and poor outcomes were associated with a tumor cell-specific program enriched in EMT, hypoxia, and glycolysis signatures, highlighting the critical role of these pathways as Sitravatinib targets [2]. By targeting these pathways, Sitravatinib impedes the metastatic cascade at multiple steps.
Table 2: Comparative Efficacy of Sitravatinib Against Key Targets in Preclinical Sarcoma Models [9]
Kinase Target | Sitravatinib Inhibition (IC₅₀/Activity) | Imatinib Inhibition (IC₅₀/Activity) | Crizotinib Inhibition (IC₅₀/Activity) | Biological Consequence |
---|---|---|---|---|
c-MET | +++ (Potent) | - (No significant activity) | ++ (Moderate) | Blocked invasion, metastasis |
PDGFRβ | +++ (Potent) | ++ (Moderate) | + (Weak) | Reduced pericyte coverage, vessel regression |
Axl | +++ (Potent) | - (No significant activity) | + (Weak) | Reversed immune suppression |
IGF1-R | ++ (Moderate) | - (No significant activity) | - (No significant activity) | Suppressed proliferation |
Tumor Growth (in vivo) | Significant suppression | Minimal effect | Moderate suppression | Superior anti-tumor efficacy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7